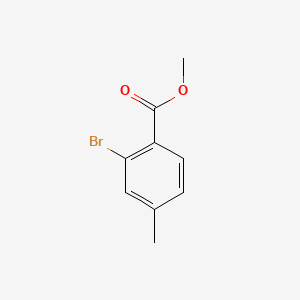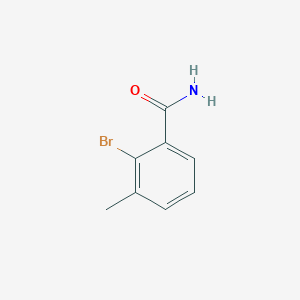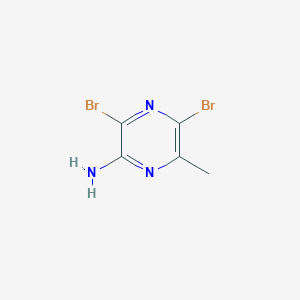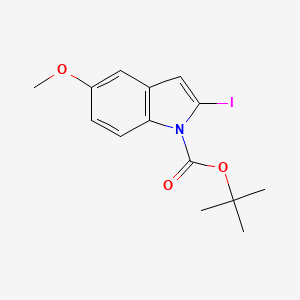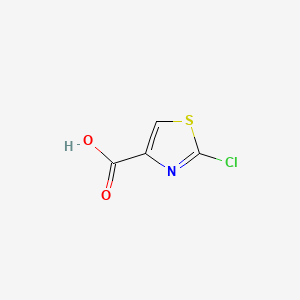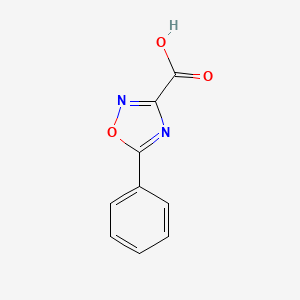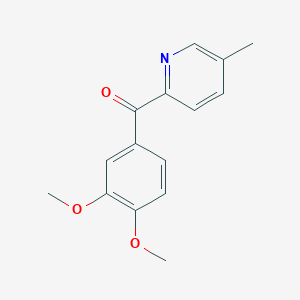![molecular formula C14H20ClN3O3 B1358104 Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate CAS No. 442199-16-8](/img/structure/B1358104.png)
Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H20ClN3O3 It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester group and a 6-chloropyridazin-3-yloxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate typically involves the following steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is first functionalized with a tert-butyl ester group. This can be achieved through the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
-
Introduction of the Chloropyridazinyl Group: : The next step involves the nucleophilic substitution reaction where the piperidine intermediate reacts with 6-chloropyridazine. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
-
Reduction: : Reduction reactions can target the chloropyridazinyl group, potentially converting it to an amine or other reduced forms.
-
Substitution: : The chloropyridazinyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSH) are employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amino derivatives of the chloropyridazinyl group.
Substitution: Various substituted pyridazinyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structural features make it a candidate for the design of molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, especially those targeting neurological or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of active ingredients.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptor sites, while the chloropyridazinyl group can form hydrogen bonds or hydrophobic interactions with enzymes or other proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-[(6-aminopyridazin-3-yl)oxy]piperidine-1-carboxylate
- Tert-butyl 4-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carboxylate
- Tert-butyl 4-[(6-fluoropyridazin-3-yl)oxy]piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate is unique due to the presence of the chlorine atom on the pyridazine ring, which can significantly influence its reactivity and interaction with biological targets. This chlorine atom can participate in various chemical reactions, making the compound more versatile compared to its analogs.
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloropyridazin-3-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-6-10(7-9-18)20-12-5-4-11(15)16-17-12/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMDYETYICNJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619848 |
Source


|
| Record name | tert-Butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442199-16-8 |
Source


|
| Record name | tert-Butyl 4-[(6-chloropyridazin-3-yl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
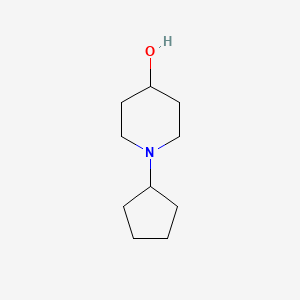
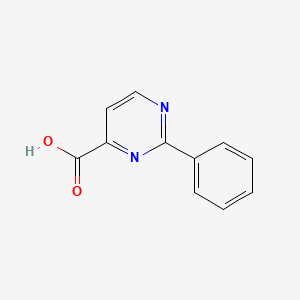
![N-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B1358029.png)

![4-[3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1358035.png)

